

Check Availability & Pricing

# Carotegrast methyl's active metabolite HCA2969

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Carotegrast Methyl |           |
| Cat. No.:            | B1664470           | Get Quote |

An In-depth Technical Guide on Carotegrast (HCA2969): The Active Metabolite of **Carotegrast Methyl** 

#### Introduction

**Carotegrast methyl** (formerly known as AJM300) is an orally administered prodrug developed for the treatment of moderately active ulcerative colitis.[1][2][3] It is designed to enhance oral bioavailability and, upon absorption, is rapidly hydrolyzed by carboxylesterase 1 in the liver to its pharmacologically active form, carotegrast, also identified as HCA2969.[1][4] **Carotegrast methyl** itself possesses minimal pharmacological activity. This technical guide focuses on the core scientific and clinical data related to the active metabolite, HCA2969.

## **Pharmacodynamics: Mechanism of Action**

HCA2969 is a potent and selective small-molecule antagonist of  $\alpha4$  integrin. Integrins are transmembrane receptors that mediate cell-to-cell and cell-to-extracellular matrix interactions. Specifically, HCA2969 targets both  $\alpha4\beta1$  (also known as Very Late Antigen-4, VLA-4) and  $\alpha4\beta7$  integrins.

In the context of inflammatory bowel disease (IBD), the migration of leukocytes from the bloodstream into the intestinal mucosa is a key driver of chronic inflammation. This process is mediated by the binding of  $\alpha 4\beta 7$  integrin on the surface of lymphocytes to the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) expressed on endothelial cells in the gut. The interaction between  $\alpha 4\beta 1$  integrin and Vascular Cell Adhesion Molecule-1 (VCAM-1) also contributes to inflammatory cell trafficking.



By binding to  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins, HCA2969 competitively blocks their interaction with their respective ligands, MAdCAM-1 and VCAM-1. This inhibition prevents the adhesion and subsequent transmigration of inflammatory leukocytes into the gastrointestinal tract, thereby reducing mucosal inflammation.

#### **Metabolism and Pharmacokinetics**

Carotegrast methyl is an ester prodrug that is orally absorbed and primarily metabolized in the liver by carboxylesterase 1 to form its active carboxylic acid metabolite, carotegrast (HCA2969). A smaller fraction of carotegrast methyl is also metabolized by Cytochrome P450 3A4 (CYP3A4). Systemic exposure to carotegrast is significantly higher than that of the parent prodrug.

Metabolic conversion of carotegrast methyl to HCA2969.

## **Quantitative Pharmacology Data**

The binding affinity and inhibitory potency of HCA2969 have been characterized across different species and integrin subtypes. The data consistently demonstrate high affinity and potent inhibition.



| Parameter | Target                 | Cell Line | Species | Value<br>(nmol/L) | Citation(s) |
|-----------|------------------------|-----------|---------|-------------------|-------------|
| KD        | Human α4β1<br>Integrin | Jurkat    | Human   | 0.32              |             |
| KD        | Human α4β7<br>Integrin | RPMI-8866 | Human   | 0.46              |             |
| KD        | Mouse α4β7<br>Integrin | TK-1      | Mouse   | 0.20              |             |
| IC50      | Human α4β1<br>Integrin | Jurkat    | Human   | 5.8               | _           |
| IC50      | Human α4β7<br>Integrin | RPMI-8866 | Human   | 1.4               | _           |
| IC50      | Mouse α4β7<br>Integrin | TK-1      | Mouse   | 26                | _           |
| IC50      | Mouse α4β1<br>Integrin | -         | Mouse   | 0.94              |             |
| IC50      | Rat α4β7<br>Integrin   | -         | Rat     | 4.1               | _           |
| IC50      | Rat α4β1<br>Integrin   | -         | Rat     | 8.5               |             |

# **Experimental Protocols**In Vitro Affinity and Binding Inhibition Assays

Detailed methodologies for determining the binding characteristics of HCA2969 involve cell-based assays.

- Objective: To determine the dissociation constant (KD) and 50% inhibitory concentration (IC50) of HCA2969 for  $\alpha 4$  integrins.
- Cell Lines:



- Jurkat cells: Expressing human α4β1 integrin.
- RPMI-8866 cells: Expressing human α4β7 integrin.
- TK-1 cells: Expressing mouse α4β7 integrin.
- Protocol for KD Determination:
  - Radiolabeled 3H-HCA2969 is synthesized.
  - Cells expressing the target integrin (Jurkat, RPMI-8866, or TK-1) are incubated with varying concentrations of 3H-HCA2969.
  - The binding reaction is allowed to reach equilibrium.
  - Bound and unbound radioligand are separated, typically by filtration.
  - The amount of bound 3H-HCA2969 is quantified using scintillation counting.
  - The KD value is calculated from saturation binding curves.
- Protocol for IC50 Determination (Cell Adhesion Assay):
  - Microtiter plates are coated with the respective adhesion molecules (e.g., VCAM-1 or MAdCAM-1).
  - Integrin-expressing cells (e.g., Jurkat) are fluorescently labeled.
  - Cells are pre-incubated with various concentrations of HCA2969.
  - The cell suspension is added to the coated plates and incubated to allow for cell adhesion.
  - Non-adherent cells are washed away.
  - The fluorescence of the remaining adherent cells is measured.
  - The IC50 value, representing the concentration of HCA2969 that inhibits 50% of cell adhesion, is determined from the dose-response curve.





Click to download full resolution via product page

Workflow for an in vitro cell adhesion inhibition assay.

## **In Vivo Experimental Colitis Model**

The anti-inflammatory efficacy of **carotegrast methyl** was evaluated in a well-established mouse model of colitis.

 Objective: To assess the ability of orally administered carotegrast methyl to prevent the development of colitis.



- Animal Model: Colitis induced by the transfer of IL-10 deficient CD4+ T cells into severe combined immunodeficient (SCID) mice. This model mimics key features of human IBD.
- Protocol:
  - CD4+ T cells are isolated from IL-10 deficient mice.
  - The isolated T cells are transferred to SCID mice.
  - Mice are fed a diet containing carotegrast methyl (e.g., 0.03-1% in the diet) for a specified period (e.g., 15 days).
  - Control groups receive a standard diet or a diet with a vehicle.
  - At the end of the study period, colonic inflammation is assessed through histological analysis, measuring parameters such as inflammatory cell infiltration, epithelial cell hyperplasia, and colon weight.
- Pharmacodynamic Readouts: In separate studies, lymphocyte homing to Peyer's patches
  was inhibited, and peripheral lymphocyte counts were increased in a dose-dependent
  manner after a single oral administration of carotegrast methyl to BALB/c mice.

## **Signaling Pathway Inhibition**

HCA2969 functions as a direct antagonist, physically blocking the binding site on α4 integrins. This prevents the "outside-in" signaling cascade that normally occurs upon ligand binding. The typical signaling pathway involves the recruitment of cytoskeletal proteins and kinases like Focal Adhesion Kinase (FAK), which leads to cytoskeletal reorganization and cell activation—processes essential for firm adhesion and migration of leukocytes. By inhibiting the initial binding event, HCA2969 prevents the activation of these downstream pathways.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Carotegrast methyl Wikipedia [en.wikipedia.org]
- 2. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: Carotegrast Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) Primary Endpoint Achieved | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 3. What is Carotegrast methyl used for? [synapse.patsnap.com]



- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Carotegrast methyl's active metabolite HCA2969].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664470#carotegrast-methyl-s-active-metabolite-hca2969]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com